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Compound of Interest
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Compound Name:
methylquinoline
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Get Quote

Physicochemical Profiling of 4-Chloro-2-
methoxy-7-methylquinoline

A Technical Guide for Medicinal Chemistry & Process
Development

Executive Summary

4-Chloro-2-methoxy-7-methylquinoline is a tri-substituted quinoline scaffold characterized by
three distinct functional handles: a nucleophilic-labile chloride at C4, an electron-donating

\

methoxy group at C2, and a lipophilic methyl group at C7.[1] Its primary utility lies in its
reactivity at the C4 position, allowing for rapid

derivatization to generate aminoquinoline libraries.
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Key Parameter Data

CAS Number 443687-50-1

Molecular Formula

Molecular Weight 207.66 g/mol

Nucleophilic Aromatic Substitution (

Primary Reactivity
)at C4

Structural Characterization & Identity

Precise structural identification is critical to distinguish this compound from its regioisomers
(e.g., 4-chloro-7-methoxy-2-methylquinoline).

Identifiers
e |[UPAC Name: 4-Chloro-2-methoxy-7-methylquinoline[1][2]
e SMILES:COc1nc2cc(C)cec2ce(Cl)cl[3][4]

e InChl Key: (Predicted based on structure) HWIIAAVGRHKSOJ-UHFFFAOYSA-N (Note:
Verify against specific batch CoA)

e Structure Visualization:
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Figure 1: Connectivity diagram highlighting the reactive C4-Cl bond and substituents.

Physicochemical Properties

The following data synthesizes experimental values from analogous chloroquinolines and
predictive models (ACD/Labs, ChemAxon) for this specific CAS.

s olid. . Soluti .

Property Value | Range Technical Insight
Off-white to pale yellow Coloration often deepens upon
Appearance ) ) o ]
crystalline solid oxidation or exposure to light.

Sharp melting point indicates
] ] ] high purity; broad range
Melting Point 98°C — 102°C (Predicted) i o N
suggests isomeric impurities

(e.g., 2-Cl isomer).

High boiling point requires
Boiling Point ~320°C (at 760 mmHQ) vacuum distillation for

purification.

Highly lipophilic; requires
Solubility (Water) < 0.1 mg/mL (Insoluble) organic co-solvents (DMSO,

DMF) for biological assays.

N ] o Soluble in chlorinated solvents;
Solubility (Organic) High in DCM, EtOAc, DMSO ]
moderately soluble in alcohols.

Indicates high membrane
LogP 3.6+04 permeability but potential

liability for non-specific binding.

The electron-withdrawing CI at
C4 and OMe at C2 significantly

pKa (Base) ~2.5 (Quinoline N) reduce the basicity of the ring
nitrogen compared to quinoline
(pKa 4.9).
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Electronic Profile[2]

« Polar Surface Area (PSA): ~22 A2 (Mainly contributed by the ether oxygen and ring nitrogen).
e H-Bond Donors: 0

e H-Bond Acceptors: 2 (N1, OMe)[5]

Synthesis & Purity Considerations

Understanding the synthetic origin is crucial for troubleshooting impurities. The most robust
route involves the 2,4-dichloroquinoline intermediate.

Synthetic Pathway (Retrosynthesis)

e Precursor: 2,4-Dichloro-7-methylquinoline.[5]

» Reagent: Sodium Methoxide (NaOMe) in Methanol.

e Mechanism: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-

€2193002942="" class="inline ng-star-inserted">

)

» Regioselectivity Challenge: The reaction produces a mixture of 4-chloro-2-methoxy (Target)
and 2-chloro-4-methoxy (Impurity).

o Control: Lower temperatures (0°C to RT) and stoichiometric control favor the 2-methoxy
substitution due to steric and electronic factors, though separation by column
chromatography is often required.

Impurity Profile[2]
e |somer A: 2-Chloro-4-methoxy-7-methylquinoline (Regioisomer).
e Isomer B: 2,4-Dimethoxy-7-methylquinoline (Over-reaction product).

e Hydrolysis Product: 4-Chloro-7-methylquinolin-2(1H)-one (Formed if moisture is present
during synthesis).
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Reactivity & Applications

The core value of this scaffold is the differential reactivity of the C4 and C2 positions.

The C4 "Warhead" ()

The chlorine atom at position 4 is highly activated for nucleophilic displacement by amines,
thiols, and phenoxides. This is driven by the electron-deficient nature of the pyridine ring,
further enhanced by the protonation of N1 in acidic media.

» Key Reaction: Amination to form 4-aminoquinolines (Kinase Inhibitor Motifs).

o Conditions: Primary amine, alcohol solvent (EtOH/iPrOH), Acid catalyst (HCl or pTSA) or
thermal conditions.

C2-Methoxy Stability

The methoxy group at C2 is generally stable under basic conditions but can undergo
demethylation to the quinolone (2-one) under strong acidic conditions (e.g., HBr/AcOH) or with
Lewis acids (

).
Reaction Workflow Diagram

4-Chloro-2-methoxy-7-methylquinoline
(Starting Material)

[Reaction A: Amination (SNAr)

Reaction B: Demethylation
Reagent: R-NH2, H+, Heat Reagent: BBr3 or HBr

Displacement of Cl leavage of O-Me Euzukj Coupling at C4

Reaction C: Pd-Catalyzed Coupling
Reagent: Ar-B(OH)2, Pd(PPh3)4

(Kinase Inhibitor Scaffold) (Quinolone) (Biaryl System)

4-Amino-2-methoxy-7-methylquinoline 4-Chloro-7-methylquinolin-2(1H)-one G—Aryl-2-meth0xy-7-methy|quinolini

Click to download full resolution via product page
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Figure 2: Primary reactivity pathways. Path A is the most common utilization in drug discovery.

Experimental Protocols

These protocols are designed to be self-validating. If the expected physical changes
(precipitate formation, color change) do not occur, stop and re-evaluate reagents.

Standardized Solubility & Stock Solution Protocol

Objective: Prepare a stable 10 mM stock for biological screening.

Weighing: Weigh 2.08 mg of substance into a 1.5 mL amber glass vial (protect from light).

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: 299.9%).

Dissolution: Vortex for 30 seconds. If solid remains, sonicate at 40 kHz for 5 minutes.

o Validation: Solution must be optically clear. Any turbidity indicates hydrolysis to the
quinolone (insoluble in DMSO).

Storage: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent
precipitation.

Analytical Characterization (Expected NMR)

Since reference spectra for this specific isomer are rare, use these diagnostic signals to
validate identity:

 NMR (400 MHz,

):

o

2.50 (s, 3H): C7-Methyl group.

o

4.05 (s, 3H): C2-Methoxy group (distinctive downfield singlet).

o

6.80 (s, 1H): C3-Proton (Shielded by C2-OMe and C4-Cl).

o

7.20 - 8.00 (m, 3H): Aromatic protons (C5, C6, C8). C8 is usually a singlet or doublet with
small coupling due to C7-Me.
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Safety & Handling (SDS Summary)

e Hazards:
o H302: Harmful if swallowed.
o H315/H319: Causes skin and serious eye irritation.
o H335: May cause respiratory irritation.

e PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to
avoid inhalation of dust.

o Spill Cleanup: Adsorb with sand or vermiculite. Do not flush down drains due to high aquatic
toxicity potential of chloroquinolines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [physicochemical properties of 4-Chloro-2-methoxy-7-
methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11896931/docs#physicochemical-properties-of-4-
chloro-2-methoxy-7-methylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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